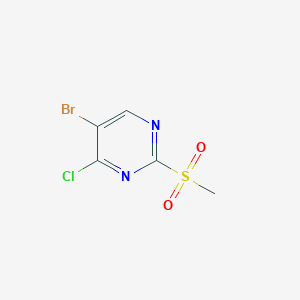

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a compound that falls within the class of nitrogen-containing heterocyclic compounds known as pyrimidines. These compounds are characterized by the presence of a six-membered ring containing two nitrogen atoms at positions 1 and 3 of the ring. The specific compound is substituted with a bromo group at the 5-position, a chloro group at the 4-position, and a methylsulfonyl group at the 2-position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from commercially available substrates. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in the synthesis of various pyrimidines, is synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% . Similarly, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine is obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by treatment with methylhydrazine in chloroform . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups onto the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product crystallized in the monoclinic crystal system space group P21/n . Such analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. The nucleophilic substitution reactions are common, as seen with the reaction of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide, which proceeds smoothly to give the corresponding carbonitrile derivative . These reactions are important for the synthesis of more complex molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectral data, can be obtained using techniques like FT-IR and FT-Raman spectroscopy. These properties are influenced by the molecule's geometry and the nature of substituents attached to the pyrimidine ring. For instance, the vibrational wave numbers and equilibrium geometry of a chemotherapeutic pyrimidine derivative were computed using density functional theory, which helps in understanding the stability and reactivity of the molecule . Additionally, the molecular electrostatic potential maps provide insights into the regions of the molecule that are prone to nucleophilic and electrophilic attacks, which is valuable information for drug design .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATRNESSGITUQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286661 |

Source

|

| Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | |

CAS RN |

79091-24-0 |

Source

|

| Record name | 79091-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)